molecular formula C16H13N3O3 B10770796 (7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

Cat. No.: B10770796
M. Wt: 295.29 g/mol
InChI Key: NAPZSTOOVHXHKA-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0359516 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4) . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the field of neuroscience.

Preparation Methods

The synthesis of VU0359516 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

custom synthesis services are available for large-scale production .

Chemical Reactions Analysis

VU0359516 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

VU0359516 exerts its effects by binding to an allosteric site on the mGluR4 receptor, which is distinct from the orthosteric glutamate binding site. This binding enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of G-protein coupled receptor signaling .

Comparison with Similar Compounds

VU0359516 is unique among mGluR4 modulators due to its specific binding affinity and positive allosteric modulation properties. Similar compounds include:

VU0359516 stands out due to its unique chemical structure and specific modulation of mGluR4, making it a valuable tool in scientific research.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

(7Z)-7-hydroxyimino-N-pyridin-2-yl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

InChI

InChI=1S/C16H13N3O3/c20-15(18-13-7-3-4-8-17-13)16-9-11(16)14(19-21)10-5-1-2-6-12(10)22-16/h1-8,11,21H,9H2,(H,17,18,20)/b19-14+

InChI Key

NAPZSTOOVHXHKA-XMHGGMMESA-N

Isomeric SMILES

C1C\2C1(OC3=CC=CC=C3/C2=N\O)C(=O)NC4=CC=CC=N4

Canonical SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.